ISF-402 Insulin Potentiation: In Vivo Blood Glucose Reduction vs. Insulin Alone in Zucker Rats
ISF-402 significantly enhances the hypoglycemic effect of co-administered hexameric insulin in vivo. In insulin-resistant Zucker rats, co-injection of ISF-402 with hexameric insulin resulted in blood glucose reductions that were significantly larger than those achieved with insulin alone [1]. The study provides a direct, quantitative comparator baseline of 'insulin alone' versus 'insulin + ISF-402'.
| Evidence Dimension | Blood Glucose Reduction |
|---|---|
| Target Compound Data | Significantly larger blood glucose reduction compared to insulin alone. |
| Comparator Or Baseline | Hexameric insulin alone. |
| Quantified Difference | Reductions in blood glucose were 'significantly larger' than with insulin alone. |
| Conditions | Co-injection of hexameric insulin and ISF-402 in insulin-resistant Zucker rats. |
Why This Matters
This demonstrates that ISF-402 provides a functional in vivo advantage over the standard baseline therapy (insulin alone), directly justifying its use in studies of insulin potentiation.
- [1] Paule SG, Nikolovski B, Ludeman J, Gray RE, Spiccia L, Zimmet PZ, Myers MA. Ability of GHTD-amide and analogs to enhance insulin activity through zinc chelation and dispersal of insulin oligomers. Peptides. 2009 Jun;30(6):1088-97. View Source
